molecular formula C19H28O10 B12068961 (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate

(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate

Cat. No.: B12068961
M. Wt: 416.4 g/mol
InChI Key: RUZLEKUIXNODKZ-UHFFFAOYSA-N
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Description

“(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate” is a complex acetylated carbohydrate derivative characterized by a central oxane (pyran) ring substituted with three acetyloxy groups at positions 3, 4, and 5, a pent-4-enoxy chain at position 6, and a methyl acetate group at position 2. This structure combines hydrophobicity (from acetyl and pentenoxy groups) with polar hydroxyl and ether linkages, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The compound’s pent-4-enoxy substituent introduces unsaturation, which may influence reactivity in click chemistry or cycloaddition reactions.

Properties

Molecular Formula

C19H28O10

Molecular Weight

416.4 g/mol

IUPAC Name

(3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3

InChI Key

RUZLEKUIXNODKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule, such as a glucopyranoside derivative. The process generally includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl groups to prevent unwanted side reactions.

    Introduction of the Pent-4-enoxy Group: The pent-4-enoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the glucopyranoside is replaced by the pent-4-enoxy group.

    Final Acetylation: The final step involves acetylating the remaining hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove acetyl groups or to alter the oxidation state of the molecule.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate shows promise as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, potentially leading to new treatments for diseases such as cancer and inflammation.

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between “(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate” and related compounds:

Compound Substituents Key Features Potential Applications
Target Compound 3,4,5-triacetyloxy; 6-pent-4-enoxy; 2-methyl acetate Unsaturated pentenoxy chain; high acetyl content Drug delivery (enhanced lipophilicity); synthetic intermediate for functionalized sugars
(3,4,5-Triacetyloxy-6-oxooxan-2-yl)methyl acetate (CAS 108032-11-7) 3,4,5-triacetyloxy; 6-oxo; 2-methyl acetate Ketone group at C6; lacks unsaturation Glycosylation reactions; precursor for lactone formation
[6-[[3,12-dihydroxy...]methyl acetate () Steroid-conjugated oxane with multiple hydroxyl and methyl groups High molecular complexity; hybrid steroid-carbohydrate structure Anticancer or anti-inflammatory agents (steroid-mediated bioactivity)
Phenylpropenoid glycerides (Populus buds) Glycerol backbone with phenylpropenoyl/acetyl groups Natural origin; synergistic antioxidant and anti-inflammatory effects Dermatological formulations; natural product-based therapeutics

Physicochemical Properties

  • Lipophilicity: The target compound’s acetyl and pentenoxy groups confer higher logP values compared to hydroxyl-rich analogues like phenylpropenoid glycerides, suggesting better membrane permeability .
  • Stability : Acetylation reduces hydrolytic susceptibility relative to free hydroxyl-bearing compounds (e.g., essential oil terpenes), enhancing shelf-life in formulations .
  • Reactivity: The pent-4-enoxy chain’s double bond enables regioselective modifications (e.g., epoxidation), unlike saturated chains in CAS 108032-11-7 .

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